![molecular formula C17H22N4O2 B2948977 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2202374-20-5](/img/structure/B2948977.png)
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a novel compound that has attracted the attention of many researchers due to its potential applications in various fields.
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is the H+/K+ -ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in the secretion of gastric acid in the stomach .
Mode of Action
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, also known as Ilaprazole, is an irreversible proton pump inhibitor . After oral administration, it selectively enters gastric parietal cells and is converted into an active sulphenamide metabolite . This metabolite forms a covalent disulfide bond with the sulfhydryl group on the H+/K+ -ATPase enzyme, irreversibly inhibiting the enzyme . This inhibition results in the suppression of gastric acid secretion .
Biochemical Pathways
The inhibition of the H+/K+ -ATPase enzyme disrupts the final step in gastric acid production, effectively reducing the acidity of the stomach’s contents . This can affect various biochemical pathways, particularly those involved in the digestion of food and absorption of nutrients.
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The primary result of the action of 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is the suppression of gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from conditions caused by excessive gastric acid, such as gastric ulcers and gastroesophageal reflux disease .
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine in lab experiments is its potent anticonvulsant activity, which makes it a useful tool for studying the GABAergic system. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine. One direction could be to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction could be to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research could be done to elucidate its mechanism of action and to develop more potent analogs.
In conclusion, 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a novel compound with potential applications in various fields of scientific research. Its potent anticonvulsant activity and potential as a neuroprotective agent make it a promising therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more potent analogs.
Synthesis Methods
The synthesis method of 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves the reaction of 4-methoxy-2-nitroaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with piperidine and 2-chloro-4,6-dimethoxypyrimidine to yield the final product.
Scientific Research Applications
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent anticonvulsant activity and could be a potential therapeutic agent for the treatment of epilepsy. It also has potential as a neuroprotective agent and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-8-18-16(13)23-12-14-6-10-21(11-7-14)17-19-9-5-15(20-17)22-2/h3-5,8-9,14H,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDJYSTYXANLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
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